molecular formula C12H13ClN2O5S B2454174 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1009266-08-3

2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No. B2454174
CAS RN: 1009266-08-3
M. Wt: 332.76
InChI Key: VZGWGQNOCDOXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid, also known as CMNB, is a chemical compound that has been widely used in scientific research. It belongs to the family of nitrophenyl-substituted fatty acids and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Chloramphenicol and Related Compounds

Research shows that derivatives similar to 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid are used in the synthesis of chloramphenicol, an antibiotic. The process involves the protection of certain derivatives as formamido derivatives, followed by nitration and regioselective acylative cleavage, eventually leading to chloramphenicol (Hazra, Pore, & Maybhate, 2010).

Ruthenium Catalyzed Reduction of Nitroarenes

In another study, similar nitroarenes having chloro, methyl, or methoxy substituents were reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This indicates potential applications in the reduction of nitro compounds in various chemical syntheses (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Formation of Reactive Intermediates in Mutagenesis

Research on 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to our compound of interest, shows its role as a mutagen and potential gastric carcinogen. The study focused on the formation of reactive intermediates from this compound, which might be associated with mutagenicity (Jolivette, Kende, & Anders, 1998).

Electrophilic Intramolecular Cyclization

Research also explores the intramolecular cyclization of certain compounds related to 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid. These studies involve cyclization under specific conditions, leading to the formation of complex organic compounds with potential applications in pharmaceuticals (Danilyuk, 2008).

properties

IUPAC Name

2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-21-5-4-9(12(17)18)14-11(16)7-2-3-8(13)10(6-7)15(19)20/h2-3,6,9H,4-5H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGWGQNOCDOXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid

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